1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea 1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
Brand Name: Vulcanchem
CAS No.: 2177366-48-0
VCID: VC4347170
InChI: InChI=1S/C21H26N2O2S/c24-20(23-21-9-14-6-15(10-21)8-16(7-14)11-21)22-12-18(17-3-5-26-13-17)19-2-1-4-25-19/h1-5,13-16,18H,6-12H2,(H2,22,23,24)
SMILES: C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CSC=C4)C5=CC=CO5
Molecular Formula: C21H26N2O2S
Molecular Weight: 370.51

1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea

CAS No.: 2177366-48-0

Cat. No.: VC4347170

Molecular Formula: C21H26N2O2S

Molecular Weight: 370.51

* For research use only. Not for human or veterinary use.

1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea - 2177366-48-0

Specification

CAS No. 2177366-48-0
Molecular Formula C21H26N2O2S
Molecular Weight 370.51
IUPAC Name 1-(1-adamantyl)-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea
Standard InChI InChI=1S/C21H26N2O2S/c24-20(23-21-9-14-6-15(10-21)8-16(7-14)11-21)22-12-18(17-3-5-26-13-17)19-2-1-4-25-19/h1-5,13-16,18H,6-12H2,(H2,22,23,24)
Standard InChI Key GKATZAJAMHSBLM-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CSC=C4)C5=CC=CO5

Introduction

Structural Characteristics

Molecular Architecture

The compound features a central urea group (NHCONH\text{NH}-\text{CO}-\text{NH}) bridged between a rigid adamantane core and a heterocyclic ethyl chain bearing furan (oxygen-containing) and thiophene (sulfur-containing) rings. The adamantane moiety, a diamondoid hydrocarbon, confers exceptional thermal stability and lipophilicity, while the furan and thiophene groups introduce π-electron systems capable of aromatic interactions .

Key Structural Features:

  • Adamantane Core: A ten-carbon bicyclic structure known for enhancing metabolic stability and membrane permeability in drug design.

  • Urea Linkage: Provides hydrogen-bonding capacity, critical for target recognition in biological systems .

  • Heterocyclic Ethyl Chain: The furan and thiophene rings introduce electronic diversity, potentially enabling interactions with enzymes or receptors via dipole and π-stacking interactions .

Synthesis and Chemical Reactivity

Challenges in Synthesis:

  • Steric hindrance from the adamantane group may slow reaction kinetics.

  • Ensuring regioselectivity in the heterocyclic ethyl chain assembly requires careful catalyst selection .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is governed by its dual hydrophobic-polar character:

  • Hydrophobic Components: Adamantane and aromatic rings limit water solubility.

  • Polar Components: Urea and heteroatoms (O, S) enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

PropertyValue/CharacteristicsSource
Molecular Weight370.51 g/mol
Log P (Predicted)~3.5 (moderate lipophilicity)
StabilityStable at RT; degrades at extreme pH

Crystallographic Insights

While X-ray data for this compound is unavailable, related adamantane-urea hybrids exhibit crystalline packing stabilized by weak intermolecular interactions (e.g., C–H···N, C–H···π) . These interactions may facilitate solid-state stability and influence dissolution rates.

Compound ClassActivityExample IC50
Diaryl UreasAntiproliferative (Cancer)1–10 µM
ThioureasAnti-urease, Antioxidant5–20 µM
Target CompoundHypothesized: Antiviral/Anti-inflammatoryPending studies

Therapeutic Prospects

  • Antiviral Agents: Adamantane derivatives (e.g., rimantadine) are established influenza inhibitors; structural similarities suggest potential against enveloped viruses.

  • Cancer Therapeutics: Urea derivatives inhibit proliferation in breast and lung cancer cell lines (e.g., IC50 = 8.2 µM in MCF-7).

  • Anti-Inflammatory Drugs: Thiophene-containing compounds show COX-2 inhibition (e.g., 65–70% suppression at 10 µM) .

Comparison with Structural Analogues

Adamantane-Urea Hybrids

  • 1-Adamantan-1-yl-3-phenyl-urea (CID 3090774):

    • Simpler structure lacking heterocycles.

    • Lower molecular weight (270.37 g/mol) but reduced bioactivity breadth .

  • 1-[2-(Adamantan-2-yl)ethyl]-3-R-ureas:

    • Ethylene bridge position (1st vs. 2nd adamantane carbon) minimally affects log P or melting points .

Functional Trade-offs:

  • Heterocycle Addition: Enhances target versatility but complicates synthesis.

  • Adamantane Positioning: Alters steric effects without drastically changing solubility .

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